![molecular formula C19H18O5 B191470 Eucalyptin CAS No. 3122-88-1](/img/structure/B191470.png)
Eucalyptin
Overview
Description
Eucalyptin is a naturally occurring flavonoid compound found in various species of the Eucalyptus plant. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is a C-methylflavone, which contributes to its unique chemical structure and biological functions.
Mechanism of Action
Target of Action
Eucalyptin, also known as Eucalyptol or 1,8-cineole, primarily targets the immune response and mucin genes . It modulates the immune response, reducing pain, swelling, and inflammation . It also affects mucin genes, which are responsible for mucus production .
Mode of Action
This compound interacts with its targets by inducing interferon regulatory factor 3 (IRF3) and controlling nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This results in decreased mucin gene expression, reducing mucus hypersecretion . It also inhibits reactive oxygen species (ROS)-mediated mucus hypersecretion .
Biochemical Pathways
This compound affects several biochemical pathways. It induces IRF3 and controls NF-κB, which are key players in the immune response . It also decreases the expression of mucin genes MUC2 and MUC19, reducing mucus production . Furthermore, it inhibits ROS-mediated mucus hypersecretion and steroid resistance-inducing superoxides .
Pharmacokinetics
A study on the pharmacokinetics of inhaled 1,8-cineole in humans showed peak plasma concentrations after 18 minutes, with a biphasic mean distribution of 67 minutes and an elimination half-life of 1046 minutes .
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces pain, swelling, and inflammation . It also exhibits antibacterial activity against some bacterial species and has cough suppressant actions . On a cellular level, it inhibits cytokines relevant for exacerbation, such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1β, IL-6, and IL-8 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth conditions of the Eucalyptus tree from which this compound is derived can affect the compound’s properties . Additionally, the compound’s action may be influenced by the individual’s health status and other environmental factors .
Biochemical Analysis
Biochemical Properties
Eucalyptin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This compound is part of a rich phytochemical composition that includes eucalyptol, 1,8-cineole, limonene, citronellal, citral, eudesmol, α and β-pinene, p-cymene, terpinen-4-ol, terpineol, α–phellanderene and 9β-sitosterol .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The essential oil from the eucalyptus, which contains this compound, possesses anti-bacterial, anti-viral, anti-fungal, antioxidant, antimalarial, analgesic, antiseptic, anti-diabetic, anti-cancerous, anti-inflammatory and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucalyptin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the methylation of flavonoid compounds using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Eucalyptus leaves. The leaves are subjected to solvent extraction methods, such as hydro-distillation or supercritical fluid extraction, to isolate the essential oils containing this compound. The extracted oils are then purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Eucalyptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Bromine, chlorine, iodine, often in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated flavonoids.
Scientific Research Applications
Medicinal Applications
Eucalyptin has demonstrated significant medicinal properties, particularly in anti-inflammatory and antimicrobial contexts.
1.1 Anti-Inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory effects. A study showed that eucalyptus oil, which contains this compound as a major component, effectively suppressed edema and vascular permeability associated with allergic reactions in mice. The mechanism involved the suppression of mast cell activation, suggesting its potential for treating allergic dermatitis .
1.2 Antimicrobial Properties
this compound has been shown to possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Essential oils extracted from eucalyptus leaves demonstrated significant inhibition of these bacteria, indicating the potential use of this compound as a natural antibiotic in treating infections .
Table 1: Antimicrobial Efficacy of Eucalyptus Essential Oils
Pathogen | Minimum Inhibitory Concentration (MIC) | Source |
---|---|---|
Staphylococcus aureus | 0.5% | |
Escherichia coli | 0.3% | |
Candida albicans | 0.4% |
Agricultural Applications
This compound is also utilized in agriculture, particularly for pest management and as a natural pesticide.
2.1 Pest Management
Eucalyptus essential oils are recognized for their ability to repel pests due to their aromatic properties. A case study highlighted the use of eucalyptus oil in controlling gall wasps that threaten eucalyptus plantations. This natural approach not only protects crops but also reduces reliance on synthetic pesticides .
2.2 Postharvest Preservation
this compound has been explored as a postharvest treatment for fruits and vegetables. Studies have shown that applying eucalyptus oil can reduce oxidative stress in stored produce, enhancing shelf life and maintaining quality by decreasing malondialdehyde levels (a marker of oxidative damage) .
Table 2: Effects of Eucalyptus Oil on Postharvest Produce
Fruit Type | Treatment Concentration | MDA Levels (μmol/g) | Shelf Life Extension |
---|---|---|---|
Apples | 300 μL/L | Increased | 5 days |
Pears | 100 μL/L | Decreased | 7 days |
Case Studies
Several case studies illustrate the practical applications of this compound across different sectors.
3.1 Doñana National Park
In Andalusia's Doñana National Park, eucalyptus plantations are managed to produce essential oils sustainably. The local distillery processes thousands of kilograms of eucalyptus leaves daily to extract valuable oils while promoting ecological balance through responsible silviculture practices .
3.2 Industrial Use
The industrial value of this compound is evident in its extraction for various applications, including pharmaceuticals and cosmetics. The essential oils are commercially viable due to their wide range of beneficial properties, making them integral to product formulations .
Comparison with Similar Compounds
Eucalyptin can be compared with other similar flavonoid compounds, such as:
Quercetin: Both this compound and quercetin exhibit antioxidant and anti-inflammatory properties. this compound’s unique C-methylation distinguishes it from quercetin.
Kaempferol: Similar to this compound, kaempferol has antioxidant and antimicrobial activities. The structural differences between the two compounds result in variations in their biological activities.
Luteolin: Luteolin shares anti-inflammatory and antioxidant properties with this compound. The presence of different functional groups in their structures leads to differences in their mechanisms of action.
This compound’s uniqueness lies in its specific methylation pattern, which contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Eucalyptin, a compound derived from the Eucalyptus genus, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on recent research findings.
Chemical Composition
This compound is primarily found in the essential oils of various Eucalyptus species, notably Eucalyptus globulus. The essential oil (EO) from this species is rich in monoterpenes, with 1,8-cineole being the most abundant component, accounting for approximately 63.1% of its composition . Other significant constituents include α-pinene, p-cimene, and limonene, which contribute to its overall biological activity .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various pathogens. Studies have shown that the essential oil containing this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : The EO exhibited MIC values of 2.93 µL/mL against Candida tropicalis and significant inhibition against Candida albicans .
- Zone of Inhibition : The essential oil produced inhibition zones ranging from 5.5 mm to 14 mm against different bacterial strains .
Antioxidant Activity
The antioxidant potential of this compound is notable, with studies indicating that it can neutralize free radicals effectively. The antioxidant capacity was measured using the ABTS assay, where a concentration of 10 μL of EO neutralized approximately 55.44% of ABTS•+ .
Insecticidal Activity
This compound also exhibits insecticidal properties. In laboratory tests, it was found to kill 100% of O. lavaterae individuals at concentrations of 100%, 50%, and 25% . This suggests potential applications in pest control.
Anticoagulant Activity
Recent research has highlighted this compound's anticoagulant effects. It inhibits the HGF/c-Met axis and shows promise as a natural anticoagulant agent . This activity is particularly relevant in the context of developing new therapeutic agents for managing coagulation disorders.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of Eucalyptus globulus EO against various pathogens using disk diffusion and MIC methods. The results indicated strong antimicrobial effects, especially against S. aureus and C. albicans, highlighting its potential as a natural antimicrobial agent .
- Assessment of Antioxidant Activity : Another investigation assessed the antioxidant properties of Eucalyptus extracts, demonstrating significant radical scavenging activity that supports its use in food preservation and health supplements .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMMAMIRMITGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185145 | |
Record name | Eucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-88-1 | |
Record name | Eucalyptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3122-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eucalyptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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